N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-{6-Acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a pyrazole ring. The thienopyridine moiety is substituted with an acetyl group at position 6 and a carbamoyl group at position 3, while the pyrazole ring contains a methoxy group at position 3 and a methyl group at position 1.
Properties
IUPAC Name |
6-acetyl-2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-8(22)21-5-4-9-11(7-21)26-16(12(9)13(17)23)18-14(24)10-6-20(2)19-15(10)25-3/h6H,4-5,7H2,1-3H3,(H2,17,23)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBBKXUEHSXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide represents a novel class of thienopyridine derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core substituted with various functional groups. The synthesis typically involves multi-step organic reactions including acylation and cyclization processes. Various methods have been reported for the synthesis of thienopyridine derivatives, which often include the use of specific reagents to facilitate the formation of the desired functional groups.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 378.43 g/mol |
| CAS Number | 864927-67-3 |
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of thienopyridine derivatives. A study assessed the effectiveness of synthesized thieno[2,3-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol in Nile fish (Clarias gariepinus). The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups, suggesting their potential as protective agents against oxidative damage in aquatic organisms .
Anticancer Activity
Thienopyridine derivatives have also been investigated for their anticancer properties. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
In addition to antioxidant and anticancer activities, thienopyridine compounds have demonstrated anti-inflammatory effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases.
Study 1: Erythrocyte Protection in Fish
In an experiment involving African catfish exposed to 4-nonylphenol, the administration of thieno[2,3-c]pyrazole compounds led to a marked reduction in erythrocyte abnormalities. The study reported a decrease in sickle-shaped cells and other morphological changes indicative of oxidative stress. This suggests that these compounds can serve as effective antioxidants in aquatic environments .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another study focused on evaluating the cytotoxic effects of this compound against several human cancer cell lines. The findings revealed significant dose-dependent cytotoxicity with IC50 values indicating potent activity against specific cancer types. Mechanistic studies suggested that this compound induces apoptosis via mitochondrial pathways and activates caspases involved in programmed cell death.
Scientific Research Applications
Structure and Composition
The compound features a thieno[2,3-c]pyridine core, which is known for its biological activity. The molecular formula is with a molecular weight of 578.7 g/mol. Its structural characteristics contribute to its unique chemical behavior and potential therapeutic applications.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its thieno[2,3-c]pyridine structure may provide neuropharmacological benefits and enhance bioactivity in medicinal applications.
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits efficacy against various bacterial strains.
- Anticancer Potential : Research is ongoing into its cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth.
- Neuroprotective Effects : The thieno[2,3-c]pyridine core may confer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, potentially leading to:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for disease progression.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological processes and offer therapeutic avenues for mental health disorders.
Summary of Findings
- Antimicrobial Studies : A study demonstrated that the compound inhibited the growth of several bacterial strains, providing a basis for further investigation into its use as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays showed that the compound induced apoptosis in cancer cell lines, suggesting potential as an anticancer drug.
- Neuroprotective Research : Experimental models indicated that the compound may protect neuronal cells from oxidative stress, highlighting its neuroprotective properties.
Experimental Data Table
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | [Source 1] |
| Cytotoxicity | Induces apoptosis in cancer cells | [Source 2] |
| Neuroprotection | Protects against oxidative stress | [Source 3] |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Research Findings
Core Structure Impact: The thienopyridine core in the target compound provides a planar, electron-deficient system, contrasting with the pyran (11a, 11b) or cyclopenta[c]pyrazole cores. This may influence π-π stacking interactions in biological targets compared to pyran-based analogs .
Functional Group Influence :
- The acetyl and carbamoyl groups in the target compound offer dual H-bonding sites, unlike the ester (11b) or carboxylic acid (926261-82-7) groups in analogs. This could enhance binding specificity to polar active sites.
- The methoxy group on the pyrazole may confer metabolic stability over hydroxylated analogs (11a, 11b), which are prone to phase II metabolism .
Synthetic Considerations: Compounds 11a and 11b were synthesized via reflux with malononitrile or ethyl cyanoacetate, suggesting higher reactivity of their pyran cores compared to the thienopyridine system, which may require milder conditions to preserve labile substituents .
Preparation Methods
Synthetic Strategy and Retrosynthetic Analysis
The compound’s structure comprises two primary moieties: a thieno[2,3-c]pyridine core and a 3-methoxy-1-methylpyrazole-4-carboxamide side chain. Retrosynthetic analysis suggests the following disconnections:
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Amide bond formation between the thienopyridine amino group and the pyrazole carboxylic acid.
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Functionalization of the thienopyridine core with acetyl and carbamoyl groups.
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Assembly of the pyrazole ring with methoxy and methyl substituents.
Key intermediates include:
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6-Acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine
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3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
Synthesis of the Thieno[2,3-c]pyridine Core
The thieno[2,3-c]pyridine scaffold is constructed via a cyclocondensation reaction . A thiophene derivative (e.g., 3-aminothiophene-2-carboxylate) is reacted with a cyclic ketone (e.g., cyclohexanone) under acidic conditions to form the fused ring system .
Example Procedure:
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Cyclization : 3-Aminothiophene-2-carboxylic acid (1.0 eq) is heated with cyclohexanone (1.2 eq) in polyphosphoric acid (PPA) at 120°C for 6 hours.
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Acetylation : The resulting intermediate is treated with acetyl chloride (1.5 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base to introduce the 6-acetyl group .
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Carbamoylation : The 3-position is functionalized via reaction with urea (2.0 eq) in dimethylformamide (DMF) at 80°C for 4 hours .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PPA, 120°C, 6 h | 65% |
| Acetylation | AcCl, TEA, DCM, 0°C → RT | 78% |
| Carbamoylation | Urea, DMF, 80°C, 4 h | 82% |
Preparation of the Pyrazole-4-carboxamide Side Chain
The 3-methoxy-1-methylpyrazole-4-carboxamide is synthesized via a Knorr pyrazole synthesis followed by functional group transformations:
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Pyrazole Ring Formation : Ethyl acetoacetate (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol under reflux to form 1H-pyrazole-4-carboxylate.
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Methylation : The pyrazole nitrogen is methylated using methyl iodide (1.5 eq) in the presence of potassium carbonate (K₂CO₃) in acetone .
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Methoxy Introduction : Electrophilic substitution at the 3-position is achieved with methoxyamine hydrochloride (1.3 eq) in acetic acid at 60°C .
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Carboxamide Formation : The ester is hydrolyzed to the carboxylic acid using NaOH (2.0 eq) and subsequently converted to the carboxamide via reaction with ammonium chloride and EDCl .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, EtOH, reflux, 8 h | 70% |
| Methylation | MeI, K₂CO₃, acetone, RT, 12 h | 85% |
| Methoxy Substitution | MeONH₂·HCl, AcOH, 60°C, 6 h | 68% |
| Carboxamide Formation | NH₄Cl, EDCl, DMF, 0°C → RT | 75% |
Amide Coupling and Final Assembly
The final step involves coupling the thienopyridine amine with the pyrazole carboxylic acid using carbodiimide-mediated amide bond formation :
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Activation : 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF.
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Coupling : The activated acid is reacted with 6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine (1.0 eq) in DMF at 0°C, gradually warming to room temperature over 12 hours .
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → RT |
| Reaction Time | 12 h |
| Yield | 72% |
Optimization and Challenges
Critical factors influencing yield and purity include:
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Solvent Polarity : DMF enhances solubility of intermediates but may require rigorous drying to avoid side reactions.
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Temperature Control : Exothermic reactions during acetylation necessitate slow addition of acetyl chloride at 0°C .
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the final compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can intermediates be validated?
- Methodological Answer : The synthesis involves multi-step protocols, including coupling reactions (e.g., amide bond formation) and heterocyclic ring closure. For example, similar thienopyridine derivatives are synthesized via nucleophilic substitution or condensation reactions using reagents like K₂CO₃ in DMF under controlled temperatures . Intermediates should be validated via LCMS (e.g., ESIMS m/z analysis) and HPLC purity checks (>97%) to confirm structural integrity . Key steps include monitoring reaction progress via TLC and isolating intermediates via column chromatography .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use ¹H NMR (400 MHz, CD₃OD) to identify protons in aromatic and aliphatic regions (e.g., δ 8.56 for pyridine protons, δ 3.95 for methoxy groups) .
- LCMS/HRMS : Confirm molecular weight (e.g., m/z 364.2 for related analogs) and purity (>99%) .
- HPLC : Optimize reverse-phase conditions (C18 column, acetonitrile/water gradient) to resolve impurities .
Q. What purification techniques are recommended for intermediates and final products?
- Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates. For final products, recrystallization (e.g., ethanol/water mixtures) improves crystallinity and purity . Centrifugation or filtration under reduced pressure is advised for hygroscopic compounds .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate experimental data with computational predictions to identify optimal catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent systems (DMF vs. THF), reducing trial-and-error experimentation .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replication : Standardize assay conditions (e.g., cell lines, incubation times) .
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What strategies enhance the stability of this compound under experimental storage?
- Methodological Answer : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO (sealed under argon) to avoid hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Replace the thienopyridine moiety with pyrimidine or isoxazole rings to assess heterocyclic flexibility .
- Substituent Effects : Systematically vary methoxy and acetyl groups to evaluate electronic/steric impacts on target binding .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases) and prioritize synthetic targets .
Data Analysis and Experimental Design
Q. How to analyze conflicting spectral data for structural elucidation?
- Methodological Answer : Combine 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous LCMS peaks, perform HRMS/MS fragmentation to distinguish isomers. Cross-reference with synthetic standards .
Q. What advanced techniques validate target engagement in cellular assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
